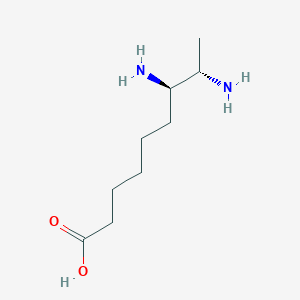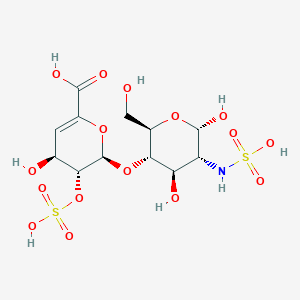
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. For instance, the reaction may proceed as follows:
Diazotization: Aniline derivative is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with a phenolic compound under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its vivid color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored polymers and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amine derivatives, which may interact with cellular components. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used in pH indicators.
Sudan III: A lipid-soluble dye used in staining techniques.
Phenylazophenol: A simpler azo compound with similar properties but different applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other azo compounds.
Eigenschaften
CAS-Nummer |
115973-52-9 |
|---|---|
Molekularformel |
C21H18N2O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-5-phenyldiazenylphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-11-17(23-22-16-9-5-2-6-10-16)14-18(20)19(21(25)26)13-15-7-3-1-4-8-15/h1-12,14,19,24H,13H2,(H,25,26) |
InChI-Schlüssel |
SIGDMTONTNUMJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
Synonyme |
2-(1-carboxy-2-phenylethyl)-4-phenylazophenol 2-(1-carboxy-2-phenylethyl)-4-phenylazophenol, (D)-isomer 2-(1-carboxy-2-phenylethyl)-4-phenylazophenol, (L)-isomer CPEPAZP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[(4-fluorophenyl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B1216697.png)
![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)


